molecular formula C9H9BrF2 B12090284 1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene

1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene

Cat. No.: B12090284
M. Wt: 235.07 g/mol
InChI Key: NZNXQROKOLJYII-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, fluorine, and a 2-fluoropropan-2-yl group. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene can be synthesized through several methods:

    Halogenation of Aromatic Compounds: The synthesis often begins with the halogenation of a suitable aromatic precursor.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Cross-Coupling: Palladium catalysts, boronic acids, or organostannanes in the presence of bases like potassium carbonate.

Major Products

    Substitution: Amino, thiol, or alkoxy derivatives.

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Dehalogenated hydrocarbons or partially reduced intermediates.

    Cross-Coupling: Biphenyl derivatives or complex aromatic systems.

Scientific Research Applications

1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and probes for studying biological pathways.

    Medicine: Investigated for its potential in drug discovery, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene depends on its application:

    Chemical Reactions: Acts as a substrate in various organic reactions, where its halogen atoms and alkyl groups participate in bond formation and cleavage.

    Biological Systems: When used in bioactive compounds, it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene can be compared with other halogenated aromatic compounds:

Conclusion

This compound is a valuable compound in organic chemistry, with significant applications in various fields. Its unique structure allows for diverse chemical reactions and makes it a crucial intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

IUPAC Name

1-bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene

InChI

InChI=1S/C9H9BrF2/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3

InChI Key

NZNXQROKOLJYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)F)Br)F

Origin of Product

United States

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